

In-depth Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Fluoro-4-iodopyridin-3-yl)methanol

Cat. No.: B069088

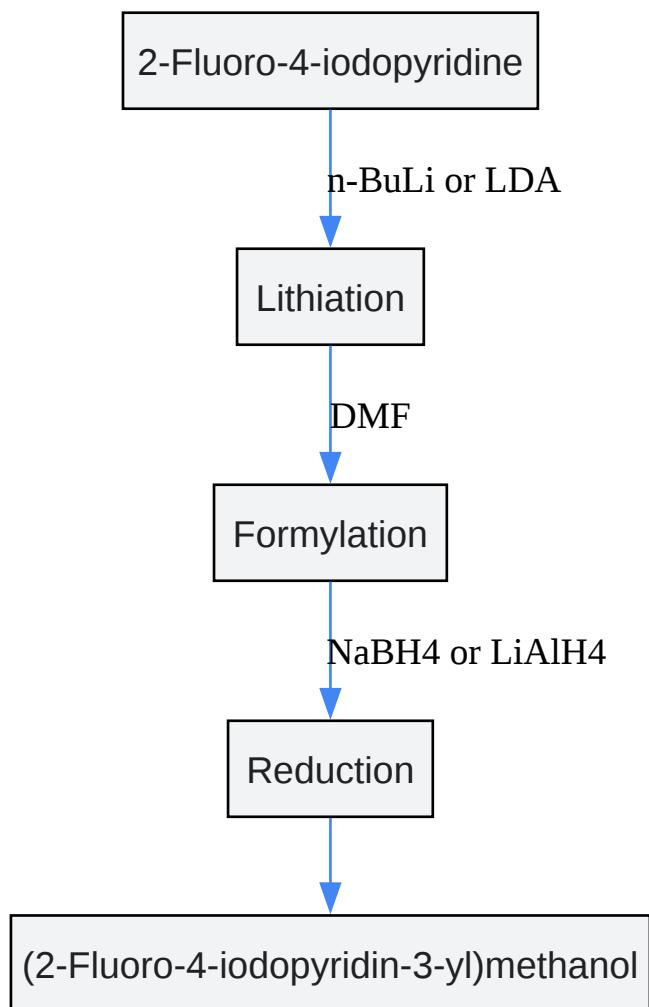
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic building block, **(2-Fluoro-4-iodopyridin-3-yl)methanol**. This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique structural features, which make it a valuable intermediate for the synthesis of complex molecular scaffolds.

Core Chemical Properties

(2-Fluoro-4-iodopyridin-3-yl)methanol, with the CAS number 171366-19-1, is a substituted pyridine derivative. Its structure incorporates a fluorine atom at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the 3-position. This arrangement of functional groups provides a versatile platform for a variety of chemical transformations. While extensive experimental data is not readily available in the public domain, computed properties provide valuable insights into its molecular characteristics.


Property	Value	Source
CAS Number	171366-19-1	[1]
Molecular Formula	C ₆ H ₅ FINO	[1]
Molecular Weight	253.01 g/mol	[1]
Exact Mass	252.93999 Da	[1]
XLogP3	1.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the synthesis of **(2-Fluoro-4-iodopyridin-3-yl)methanol** is scarce. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of the hydroxymethyl group onto a pre-functionalized 2-fluoro-4-iodopyridine ring.

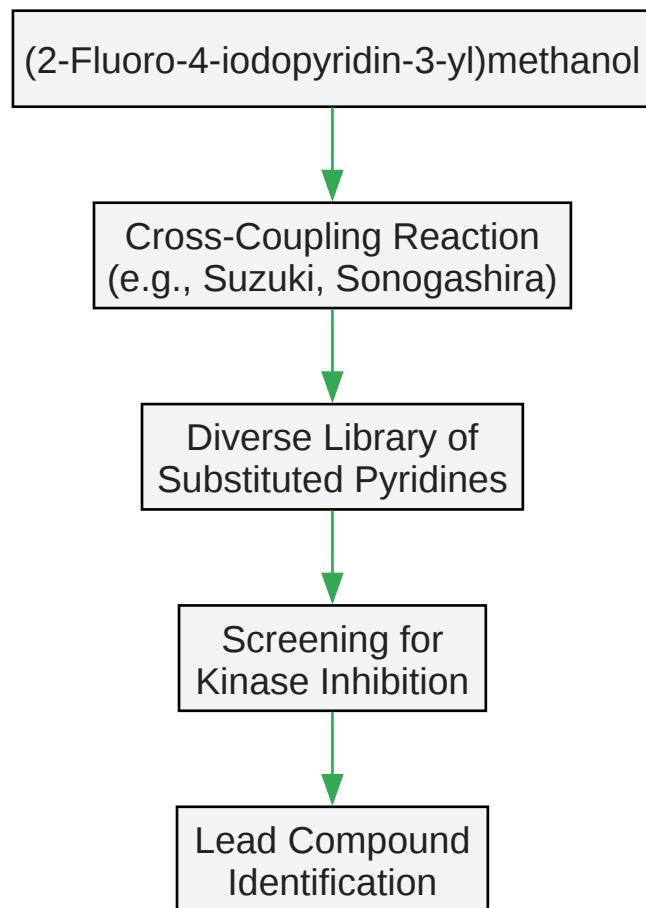
A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Figure 1: Plausible synthetic workflow for **(2-Fluoro-4-iodopyridin-3-yl)methanol**.

Experimental Protocol (Hypothetical):

- **Lithiation:** 2-Fluoro-4-iodopyridine would be dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be added dropwise to deprotonate the 3-position of the pyridine ring, forming a lithiated intermediate.
- **Formylation:** An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would then be added to the reaction mixture. The lithiated intermediate would attack the carbonyl carbon of DMF, leading to the formation of an aldehyde precursor after acidic workup.


- Reduction: The resulting 2-fluoro-4-iodo-3-pyridinecarboxaldehyde would be reduced to the corresponding alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH_4) in a protic solvent such as methanol or ethanol.
- Purification: The final product, **(2-Fluoro-4-iodopyridin-3-yl)methanol**, would be purified using standard techniques such as column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoropyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, while the pyridine nitrogen can act as a hydrogen bond acceptor. The presence of an iodine atom provides a reactive handle for further diversification through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

While no specific biological activity has been reported for **(2-Fluoro-4-iodopyridin-3-yl)methanol** itself, its structural motifs are present in molecules with known biological activities. For instance, fluorinated pyridines are key components of various kinase inhibitors targeting pathways involved in cancer and other diseases.

The logical relationship for its potential use in kinase inhibitor synthesis is depicted below:

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the application of **(2-Fluoro-4-iodopyridin-3-yl)methanol** in kinase inhibitor discovery.

Conclusion

(2-Fluoro-4-iodopyridin-3-yl)methanol is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of functional groups offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. Further research is warranted to fully elucidate its experimental properties, optimize its synthesis, and explore its potential in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Fluoro-4-iodopyridin-3-yl)methanol | C6H5FINO | CID 11021396 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069088#2-fluoro-4-iodopyridin-3-yl-methanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com